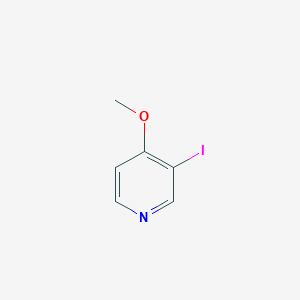

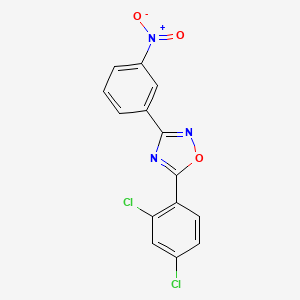

![molecular formula C14H14N2O2 B1298269 Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester CAS No. 54886-82-7](/img/structure/B1298269.png)

Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

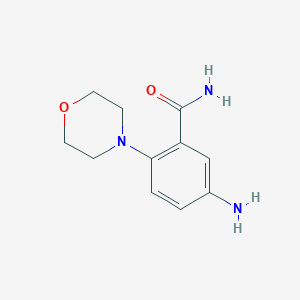

Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester, also known as methyl N-(1-naphthalen-2-ylethylideneamino)carbamate, is a chemical compound with the molecular formula C14H14N2O2 . It has a molecular weight of 242.27 g/mol .

Molecular Structure Analysis

The compound has a complex structure with a naphthalene ring attached to a carbamate group through an ethylidene linkage . The InChI string for the compound isInChI=1S/C14H14N2O2/c1-10(15-16-14(17)18-2)12-8-7-11-5-3-4-6-13(11)9-12/h3-9H,1-2H3,(H,16,17) . Physical And Chemical Properties Analysis

The compound has several computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 3 . The topological polar surface area is 50.7 Ų . The compound has a complexity of 328 .Scientific Research Applications

Cancer Research and Hydrazine Derivatives

Hydrazine derivatives, including compounds structurally related to hydrazinecarboxylic acid, have been extensively studied for their carcinogenic properties and potential therapeutic applications. A review highlights the carcinogenic action of several hydrazines in humans and animals, emphasizing the need for caution in their application due to their potent carcinogenicity (Tóth, 1994). Furthermore, the antineoplastic activities of hydrazines and hydrazine-containing natural products have been summarized, indicating their potential in cancer therapy despite the significant risk of carcinogenicity (Tóth, 1996).

Material Science and Environmental Applications

In material science, the chemical recycling of polymers like poly(ethylene terephthalate) (PET) involves processes that can utilize derivatives of hydrazinecarboxylic acid. Research carried out on the chemical recycling of PET highlights the potential of such compounds in creating sustainable materials and contributing to waste minimization (Karayannidis & Achilias, 2007).

Biomedical and Pharmacological Research

The exploration of derivatives for biomedical applications, such as drug synthesis and cancer treatment, has been a significant area of research. Levulinic acid, for instance, has been identified as a key building block chemical from biomass, with derivatives being used in synthesizing a variety of value-added chemicals, demonstrating the flexibility and diversity of hydrazinecarboxylic acid derivatives in drug synthesis and medical fields (Zhang et al., 2021).

Safety and Hazards

The compound is classified as causing skin irritation (Category 2), eye irritation (Category 2A), and specific target organ toxicity - single exposure (Category 3), affecting the respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Methyl N-(1-naphthalen-2-ylethylideneamino)carbamate, also known as Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester, is a type of carbamate . Carbamates are known to be useful protecting groups for amines, which are essential for the synthesis of peptides .

Mode of Action

Carbamates, including Methyl N-(1-naphthalen-2-ylethylideneamino)carbamate, inhibit the acetylcholine esterase enzyme . This enzyme catalyzes the hydrolysis of acetylcholine (Ach), a neuromediator agent . The inhibition of this enzyme results in an increase in Ach at a nerve synapse .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting acetylcholinesterase, the compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at the synapse . This can affect various downstream effects, including muscle contraction and heart rate.

Pharmacokinetics

Like other carbamates, it is likely to be absorbed through the skin, respiratory tract, and gastrointestinal tract .

Result of Action

The accumulation of acetylcholine due to the inhibition of acetylcholinesterase can lead to overstimulation of the muscles and glands controlled by the parasympathetic nervous system . This can result in symptoms such as muscle weakness, blurred vision, and excessive salivation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl N-(1-naphthalen-2-ylethylideneamino)carbamate. For instance, the compound may cause skin and eye irritation, and may cause respiratory irritation if inhaled . Therefore, it is recommended to use this compound only outdoors or in a well-ventilated area, and to wear protective clothing, gloves, and eye/face protection .

Properties

IUPAC Name |

methyl N-(1-naphthalen-2-ylethylideneamino)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-10(15-16-14(17)18-2)12-8-7-11-5-3-4-6-13(11)9-12/h3-9H,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPXERAJUZOZFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)OC)C1=CC2=CC=CC=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358674 |

Source

|

| Record name | Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54886-82-7 |

Source

|

| Record name | Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

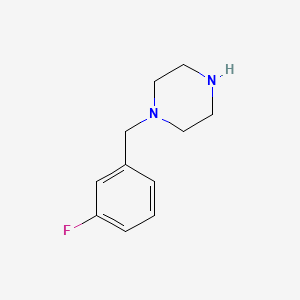

![1-[2-(4-Fluorophenoxy)ethyl]piperazine](/img/structure/B1298226.png)

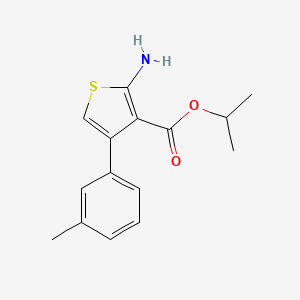

![1-[2-(2-Methoxy-4-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1298227.png)

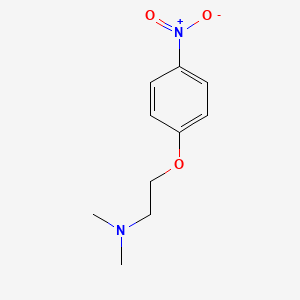

![Methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate](/img/structure/B1298232.png)